Cas no 14196-84-0 (2-amino-2-deoxy-alpha-D-glucose)

2-amino-2-deoxy-alpha-D-glucose structure
14196-84-0 structure
Product Name:2-amino-2-deoxy-alpha-D-glucose
CAS No:14196-84-0
Molecular Formula:C6H13NO5
Molecular Weight:179.171
CID:2079524
PubChem ID:5317448

2-amino-2-deoxy-alpha-D-glucose Properties

Names and Identifiers

    • 2-amino-2-deoxy-alpha-D-glucose
    • 2-amino-alpha-D-2-deoxy-glucopyranose
    • 2-amino-D-2-deoxy-glucose
    • alpha-D-glucosamine
    • D-glucosamine
    • GlcNH
    • glucosamine
    • 2-Amino-2-deoxygulose
    • 2-amino-2-deoxy-alpha-D-galacto-hexopyranose
    • X6X
    • Galactosamine, alpha-D-
    • UNII-7A23T276F9
    • 2-Amino-2-Deoxy-Alpha-D-Galactopyranose
    • SCHEMBL595467
    • CHEBI:148869
    • (2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
    • WURCS=2.0/1,1,0/[a2112h-1a_1-5_2*N]/1/
    • a-GalN
    • alpha-D-Galactopyranose, 2-amino-2-deoxy-
    • 14196-84-0
    • 7A23T276F9
    • .ALPHA.-D-GALACTOSAMINE
    • .ALPHA.-D-GALACTOPYRANOSE, 2-AMINO-2-DEOXY-
    • (2S,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
    • Q27266796
    • alpha-d-galactosamine
    • WURCS=2.0/1,1,0/(a2112h-1a_1-5_2*N)/1/
    • GALACTOSAMINE, .ALPHA.-D-
    • InChIKey: MSWZFWKMSRAUBD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2
    • SMILES: NC1C(O)OC(CO)C(O)C1O

Computed Properties

  • Exact Mass: 179.07937252Da
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 179.07937252Da
  • Heavy Atom Count: 12
  • Complexity: 155
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2.8
  • Topological Polar Surface Area: 116Ų

2-amino-2-deoxy-alpha-D-glucose Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-383296-1.0g
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
14196-84-0
1.0g
$0.0

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